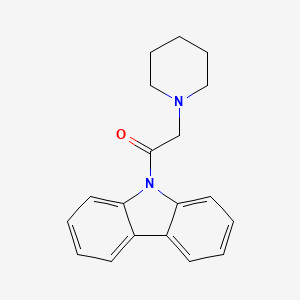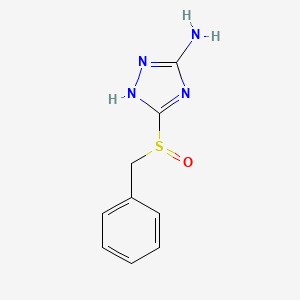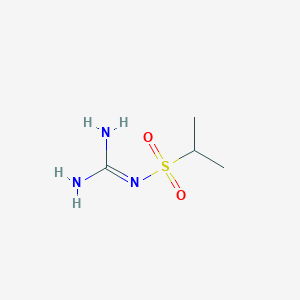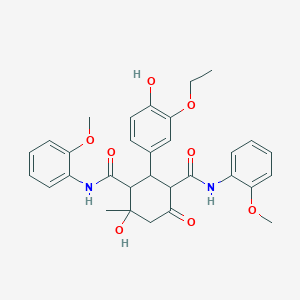![molecular formula C28H32N4O2 B11040385 Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11040385.png)
Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of a base.
Introduction of the Pyrimidine Ring: This step involves the reaction of the quinoline derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, often using morpholine and a suitable leaving group on the pyrimidine ring.
Final Coupling: The phenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Shares the morpholine and benzoyl groups but lacks the complex quinoline and pyrimidine structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains a phenyl group and a complex ring structure but differs significantly in its overall architecture.
Uniqueness
Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone is unique due to its combination of multiple functional groups and rings, providing a versatile scaffold for various applications. Its structural complexity allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H32N4O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
phenyl-[2,2,4,6-tetramethyl-7-(2-morpholin-4-ylpyrimidin-4-yl)-3,4-dihydroquinolin-1-yl]methanone |
InChI |
InChI=1S/C28H32N4O2/c1-19-16-23-20(2)18-28(3,4)32(26(33)21-8-6-5-7-9-21)25(23)17-22(19)24-10-11-29-27(30-24)31-12-14-34-15-13-31/h5-11,16-17,20H,12-15,18H2,1-4H3 |
InChI Key |
VXIPSMZBOUYNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C3=NC(=NC=C3)N4CCOCC4)C)C(=O)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,15-dioxa-3,4,5,8,10,12,14,16-octazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11040302.png)
![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide](/img/structure/B11040304.png)
![5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040310.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide](/img/structure/B11040320.png)
![3-(3-Chlorophenyl)-1-methyl-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]urea](/img/structure/B11040324.png)

![N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B11040352.png)
![3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11040354.png)
![N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040357.png)

![Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate](/img/structure/B11040369.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11040370.png)

